molecular formula C15H14N2O B12125109 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine

Cat. No.: B12125109
M. Wt: 238.28 g/mol
InChI Key: GWKGYASZSOICTO-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the condensation of 2-aminophenol with benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly employed to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine can be compared with other benzoxazole derivatives:

    Similar Compounds: Benzoxazole, 2-aminobenzoxazole, and 2-phenylbenzoxazole.

    Uniqueness: The presence of the phenylethan-1-amine moiety in this compound imparts unique biological activities and chemical properties.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2-phenylethanamine

InChI

InChI=1S/C15H14N2O/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2

InChI Key

GWKGYASZSOICTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N

Origin of Product

United States

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